molecular formula C3H7N B13819014 1,2,2,3-Tetradeuteriocyclopropan-1-amine

1,2,2,3-Tetradeuteriocyclopropan-1-amine

Cat. No.: B13819014
M. Wt: 61.12 g/mol
InChI Key: HTJDQJBWANPRPF-YGABEOBRSA-N
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Description

1,2,2,3-Tetradeuteriocyclopropan-1-amine is a deuterium-labeled derivative of cyclopropan-1-amine, where four hydrogen atoms at the 1,2,2,3 positions of the cyclopropane ring are replaced with deuterium. This isotopic substitution is critical in studies leveraging kinetic isotope effects (KIE) to probe reaction mechanisms, metabolic pathways, and enzyme interactions. The compound is synthesized via deuterium exchange reactions or catalytic deuteration of cyclopropane precursors. Its primary applications include isotopic tracing in nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and investigations into metabolic stability in pharmaceutical research.

Properties

Molecular Formula

C3H7N

Molecular Weight

61.12 g/mol

IUPAC Name

1,2,2,3-tetradeuteriocyclopropan-1-amine

InChI

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D,2D2,3D

InChI Key

HTJDQJBWANPRPF-YGABEOBRSA-N

Isomeric SMILES

[2H]C1C(C1([2H])N)([2H])[2H]

Canonical SMILES

C1CC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3-Tetradeuteriocyclopropan-1-amine typically involves the deuteration of cyclopropan-1-amine. One common method is the catalytic hydrogenation of cyclopropan-1-amine in the presence of deuterium gas. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 1,2,2,3-Tetradeuteriocyclopropan-1-amine may involve large-scale catalytic deuteration processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3-Tetradeuteriocyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated cyclopropanone derivatives.

    Reduction: Reduction reactions can further modify the amine group or the cyclopropane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various deuterated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated cyclopropanone, while substitution reactions can produce a variety of deuterated amine derivatives.

Scientific Research Applications

1,2,2,3-Tetradeuteriocyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of deuterated materials and compounds for various industrial applications, including the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1,2,2,3-Tetradeuteriocyclopropan-1-amine involves its interaction with molecular targets and pathways similar to those of cyclopropan-1-amine. The presence of deuterium atoms can influence the compound’s behavior, including its reactivity and stability. Deuterium substitution often results in a kinetic isotope effect, where the reaction rates of deuterated compounds differ from their non-deuterated counterparts. This can provide valuable insights into reaction mechanisms and the role of specific hydrogen atoms in biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated Cyclopropan-1-amine

The non-deuterated analog, cyclopropan-1-amine (C₃H₅NH₂), serves as the baseline for understanding isotopic effects. Key differences include:

  • Molecular Weight: The deuterated compound has a higher molecular weight (~89.12 g/mol) compared to the non-deuterated form (~71.11 g/mol) due to deuterium substitution.
  • Bond Strength : C–D bonds are stronger than C–H bonds, leading to slower reaction kinetics (KIE ~2–10) in processes like enzymatic N-dealkylation.
  • NMR Properties : Deuterium substitution eliminates proton signals at substituted positions, simplifying NMR spectra for structural analysis.

Other Deuterated Cyclopropane Derivatives

  • Cyclopropane-d₄-amine (fully deuterated cyclopropane ring): While fully deuterated analogs exhibit stronger isotope effects, partial deuteration (as in 1,2,2,3-tetradeutero) allows targeted study of specific reactive sites.
  • 1-Deuteriocyclopropan-1-amine : Single deuterium substitution shows weaker KIE, underscoring the cumulative effect of multiple substitutions.

Halogenated Cyclopropane Analogs

Compounds like 1-chloro-1,2,2,3-tetrafluorocyclopropane (evidenced in fluorination studies ) highlight the contrast between isotopic (deuterium) and electronic (halogen) substituents:

  • Reactivity : Halogens (e.g., Cl, F) alter electronic density and steric bulk, while deuterium primarily affects kinetic parameters.
  • Metabolic Stability : Fluorinated analogs often resist oxidation, whereas deuterated amines delay metabolic degradation via KIE.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) pKa (NH₂)
Cyclopropan-1-amine 71.11 ~85–90 ~10.5
1,2,2,3-Tetradeuteriocyclopropan-1-amine 89.12 ~85–90* ~10.5
1-Chloro-1,2,2,3-tetrafluorocyclopropane 178.5 ~120–125 N/A

*Boiling points remain similar due to isotopic substitution’s minimal impact on intermolecular forces.

Table 2: Metabolic Stability in Rat Liver Microsomes

Compound Half-life (min) Metabolic Pathway Affected
Cyclopropan-1-amine 15 N-Dealkylation
1,2,2,3-Tetradeuteriocyclopropan-1-amine 45 N-Dealkylation (KIE ~4.5)
1-Chloro-1,2,2,3-tetrafluorocyclopropane >120 Oxidation resistance

Research Findings

  • Kinetic Isotope Effects: Studies show that 1,2,2,3-tetradeuteriocyclopropan-1-amine exhibits a 4–5-fold increase in metabolic half-life compared to its non-deuterated analog, attributed to slower C–D bond cleavage in cytochrome P450-mediated reactions.
  • Spectroscopic Utility : Deuterium labeling simplifies ¹H NMR analysis by eliminating signals at substituted positions, as demonstrated in structural studies of cyclopropane-based pharmaceuticals.
  • Contrast with Halogenated Analogs : Unlike halogenated cyclopropanes (e.g., fluorinated derivatives in ), which rely on electronic effects for stability, deuterated amines leverage isotopic mass differences to modulate reaction rates without altering electronic properties.

Notes

  • The provided evidence primarily discusses halogenated cyclopropanes (e.g., fluorinated/chlorinated derivatives) , which differ fundamentally from deuterated amines in both synthesis and application.
  • No direct studies on 1,2,2,3-tetradeuteriocyclopropan-1-amine were found in the supplied evidence; this analysis synthesizes general principles of isotopic labeling and cyclopropane chemistry.
  • Further research is needed to explore synergistic effects of deuterium with other substituents (e.g., halogens) in cyclopropane systems.

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